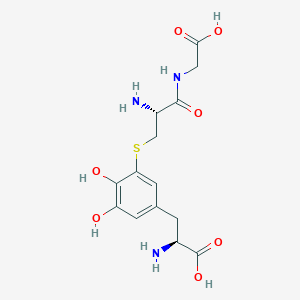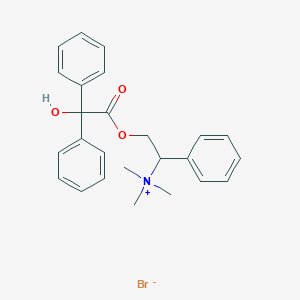
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, biotechnology, and environmental science. This compound is also known as benzyltrimethylammonium bromide benzilate or BTAB, and it is a quaternary ammonium salt that belongs to the class of benzylated quaternary ammonium compounds.
作用机制
The mechanism of action of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate is based on its ability to interact with the cell membrane. The positively charged quaternary ammonium group of BTAB interacts with the negatively charged phospholipid head groups of the membrane, causing disruption of the membrane structure. This leads to the release of intracellular contents and ultimately cell death.
生化和生理效应
The biochemical and physiological effects of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate are dependent on the concentration of the compound and the type of cell or tissue being studied. At low concentrations, BTAB has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. At higher concentrations, it can cause cell death and tissue damage. Additionally, BTAB has been shown to have an effect on the activity of some enzymes, such as acetylcholinesterase.
实验室实验的优点和局限性
The advantages of using (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate in laboratory experiments include its ability to disrupt cell membranes, making it a valuable tool in the study of cell death and apoptosis. Additionally, its surfactant properties make it useful in the preparation of liposomes and microemulsions. However, the limitations of using BTAB include its potential toxicity and the need for caution when handling and disposing of the compound.
未来方向
There are several future directions for the study of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate. One area of research is in the development of new antimicrobial agents based on the structure of BTAB. Another direction is in the study of the compound's effect on different types of cells and tissues, as well as its potential use in drug delivery systems. Additionally, further research is needed to determine the long-term effects of exposure to BTAB and its potential impact on the environment.
In conclusion, (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate is a valuable tool in scientific research due to its unique properties and potential applications. Its ability to disrupt cell membranes and its surfactant properties make it useful in various fields, including biotechnology and environmental science. However, caution must be taken when handling and disposing of the compound due to its potential toxicity. Future research will continue to explore the potential applications and limitations of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate.
合成方法
The synthesis of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate involves the reaction between benzyl chloride and trimethylamine in the presence of sodium hydroxide. The resulting product is then treated with bromine to obtain the final compound. This method is relatively simple and efficient, making it a popular choice for the synthesis of BTAB.
科学研究应用
The unique properties of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate make it a valuable tool in various scientific research applications. One of the most significant applications of BTAB is in the field of biotechnology, where it is used as a surfactant and a cationic detergent. It is also used in the purification of proteins and nucleic acids, as well as in the preparation of liposomes and microemulsions.
属性
CAS 编号 |
101674-29-7 |
|---|---|
产品名称 |
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate |
分子式 |
C25H28BrNO3 |
分子量 |
470.4 g/mol |
IUPAC 名称 |
[2-(2-hydroxy-2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C25H28NO3.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-29-24(27)25(28,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23,28H,19H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
BCYDBPGWMVRSJM-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Br-] |
规范 SMILES |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Br-] |
同义词 |
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



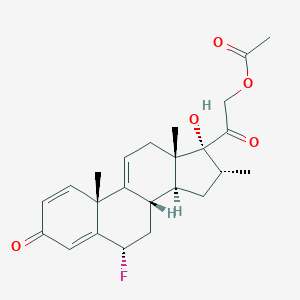

![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)


![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
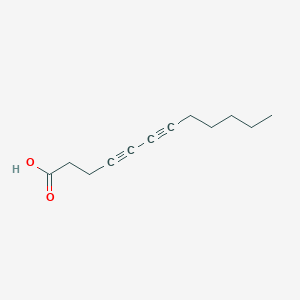
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)


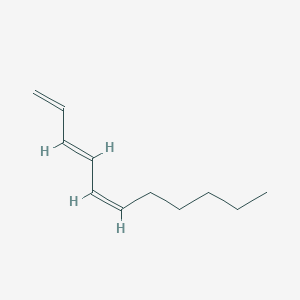
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
